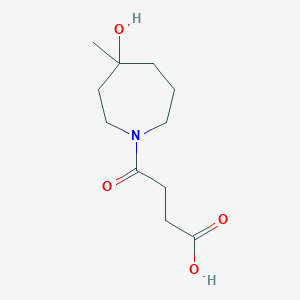
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone, also known as MTFM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTFM is a member of the piperidine family of compounds, which are known for their diverse pharmacological properties. In
科学的研究の応用
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT), a protein that plays a crucial role in the regulation of dopamine levels in the brain. This makes (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone a valuable tool for studying the role of dopamine in various physiological and pathological processes, such as addiction and Parkinson's disease.
作用機序
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone acts by binding to the DAT protein, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects depending on the location and function of the neurons involved. The precise mechanism of action of (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone is still under investigation, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone has been found to increase locomotor activity and induce hyperactivity in a dose-dependent manner. It has also been shown to enhance the reinforcing effects of cocaine and other drugs of abuse, suggesting a potential role in addiction. However, the precise effects of (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone on behavior and physiology are still under investigation, and further research is needed to fully understand its effects.
実験室実験の利点と制限
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone has several advantages as a research tool, including its potent and selective inhibition of DAT, its ability to cross the blood-brain barrier, and its relative stability and ease of synthesis. However, there are also limitations to its use, including the potential for off-target effects, the need for specialized equipment and expertise, and the potential for ethical concerns related to the use of animals in research.
将来の方向性
There are several future directions for research on (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone and related compounds. One area of interest is the development of more selective and potent DAT inhibitors, which could have potential therapeutic applications in the treatment of addiction and other neurological disorders. Another area of interest is the investigation of the role of (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone in the regulation of other neurotransmitters, such as serotonin and norepinephrine. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone, and to determine its potential as a research tool in various fields of neuroscience.
合成法
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone can be synthesized through a multi-step process involving the reaction of 3,4,5-trifluorobenzaldehyde with 3-methoxy-3-methylpiperidine in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone. The synthesis of (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone is a complex process, requiring specialized equipment and expertise.
特性
IUPAC Name |
(3-methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-14(20-2)4-3-5-18(8-14)13(19)9-6-10(15)12(17)11(16)7-9/h6-7H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIAYFCAMOJKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC(=C(C(=C2)F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3-(Trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]piperidine-2,6-dione](/img/structure/B6634954.png)

![2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol](/img/structure/B6634967.png)
![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)
![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)
![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)


![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)

